Bethanechol's primary research application lies in treating postoperative and postpartum non-obstructive urinary retention . This condition arises when the bladder muscles lack the necessary strength to contract and expel urine effectively. Bethanechol acts by mimicking the effects of acetylcholine, a neurotransmitter, binding to muscarinic receptors in the bladder smooth muscle. This stimulation triggers muscle contractions, facilitating urine expulsion .
Research studies have evaluated the efficacy of bethanechol in managing post-surgical urinary retention, with some studies demonstrating positive outcomes in improving bladder function and reducing residual urine volume .
Xerostomia, also known as dry mouth, is a condition characterized by reduced saliva production. It can occur due to various causes, including head and neck radiotherapy. Research suggests that bethanechol may offer potential benefits in managing xerostomia .
Studies have explored the use of bethanechol as a prophylactic measure to prevent radiation-induced xerostomia . The findings suggest that bethanechol may improve salivary flow rate and alleviate xerostomia symptoms in patients undergoing head and neck radiotherapy, although further research is necessary to solidify its role in clinical practice .